2-(1,3-benzothiazol-2-yl)-4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-yield and efficient catalytic processes. These methods aim to optimize reaction conditions to achieve maximum yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the benzothiazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(MORPHOLIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE
- 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PIPERIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-(PYRROLIDIN-1-YL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13ClN4OS |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C15H13ClN4OS/c16-13-11(19-7-3-4-8-19)9-17-20(14(13)21)15-18-10-5-1-2-6-12(10)22-15/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
GFFZYNBVLILXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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